1-(4-Chlorophenyl)-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butane-1,4-dione
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Description
1-(4-Chlorophenyl)-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C20H21ClN2O3 and its molecular weight is 372.85. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis of Heterocycles
An efficient method for synthesizing spiroheterocycles compounds was developed, involving reactions of isatins, urea, and 1-(piperidin-1-yl)butane-1,3-dione, indicating the significance of similar structures in the synthesis of complex heterocyclic compounds. This method is notable for its high yields, short reaction times, and the introduction of useful groups like pyridyl into the products, demonstrating the compound's utility in synthesizing spiroheterocycles with potential for diverse applications (Gao et al., 2017).
Tautomeric Studies and Hydrogen Bonding
Research on the tautomeric preferences of 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione in different environments highlighted the influence of intramolecular hydrogen bonds and aromaticity on stability. This study is crucial for understanding the behavior of such compounds in various solvents and could inform the design of molecules with specific tautomeric forms for desired applications (Dobosz et al., 2010).
Synthesis of Polythiophenes
Soluble conjugated polythiophenes with side chains containing different substituted end groups, such as poly[3-(N-butyl-4-piperidinemethylene)-thiophene], were synthesized. These materials, due to their electronic properties and solubility, are of interest for applications in organic electronics, indicating the broader applicability of compounds with structural similarities to 1-(4-Chlorophenyl)-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butane-1,4-dione in materials science (Wang et al., 2013).
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-(4-pyridin-4-yloxypiperidin-1-yl)butane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c21-16-3-1-15(2-4-16)19(24)5-6-20(25)23-13-9-18(10-14-23)26-17-7-11-22-12-8-17/h1-4,7-8,11-12,18H,5-6,9-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWIWWUZTAQDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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